molecular formula C9H9N3O B2617205 (1-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 103755-51-7

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2617205
CAS No.: 103755-51-7
M. Wt: 175.191
InChI Key: SUKBZKBDHCCBBH-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound with the molecular formula C9H9N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring.

Biochemical Analysis

Biochemical Properties

It is known that 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Cellular Effects

Some derivatives of 1,2,3-triazoles have shown potent antitubercular activity . The compound 8l, a derivative of 1,2,3-triazole, was found to be the most active antitubercular agent with an MIC value of 3.125 µg/mL, against Mtb H37Rv .

Molecular Mechanism

It is known that the interaction between 1,2,3-triazoles and other compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

It is known that many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Metabolic Pathways

It is known that 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

Transport and Distribution

It is known that 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Subcellular Localization

It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-5-yl)methanol can be achieved through several methods. One common approach is the “click” chemistry method, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses phenylacetylene and sodium azide as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The process can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-phenyl-1H-1,2,3-triazol-3-yl)methanol

Uniqueness

(1-phenyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(3-phenyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKBZKBDHCCBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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